

The Specificity of 360A for Telomeric G-Quadruplexes: A Comparative Analysis

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Compound of Interest		
Compound Name:	360A	
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The targeting of non-canonical DNA structures, such as G-quadruplexes (G4s), has emerged as a promising strategy in anticancer drug discovery. Telomeric G-quadruplexes, formed in the G-rich overhangs of telomeres, are particularly attractive targets. Stabilization of these structures by small molecules can inhibit telomerase activity and disrupt telomere maintenance, leading to cellular senescence or apoptosis in cancer cells. Among the numerous G4-binding ligands developed, **360A**, a bis-quinolinium pyridine dicarboxamide derivative, has demonstrated notable specificity and potent biological activity. This guide provides a comparative analysis of **360A**'s specificity for telomeric G-quadruplexes against other prominent G4 ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of G-Quadruplex Ligand Specificity

The efficacy of a G-quadruplex ligand is determined by its binding affinity for the target G4 structure and its selectivity over other DNA forms, such as duplex DNA. The following table summarizes the available quantitative data for **360A** and other well-characterized G-quadruplex ligands.



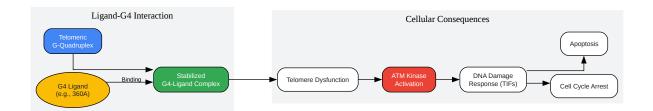
Ligand	Target G- Quadruplex	Binding Affinity (Kd)	Selectivity (G4 vs. Duplex)	Reference
360A	Human Telomeric (22GT)	~0.1 - 1 μM	>50-fold	[1][2]
Phen-DC3	Human Telomeric	Nanomolar range	High	[3]
Telomestatin	Human Telomeric	~5 nM (IC50 for telomerase inhibition)	High	[4]
BRACO-19	Human Telomeric	~33 nM (1/KG4)	~40-fold	[5][6]
TMPyP4	Human Telomeric (Tel22)	Micromolar range	Low	[7][8]

Note: Binding affinity values can vary depending on the specific G-quadruplex sequence, buffer conditions, and the experimental technique employed.

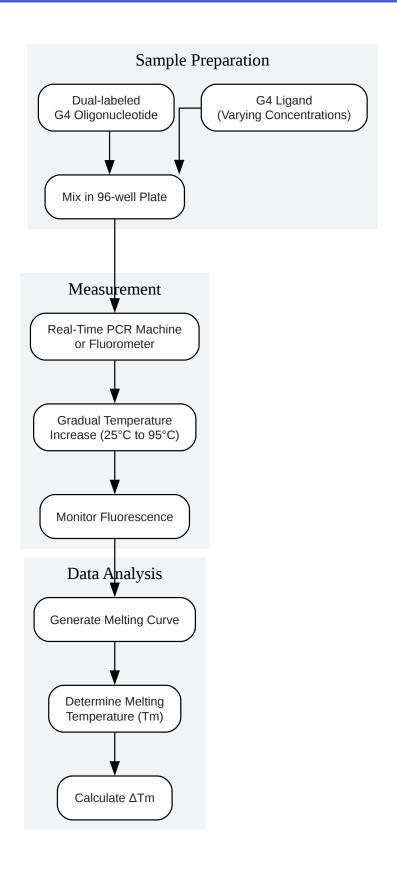
Signaling Pathway of 360A-Induced Telomere Dysfunction

The binding of **360A** to telomeric G-quadruplexes triggers a cellular response characteristic of DNA damage, primarily activating the Ataxia Telangiectasia Mutated (ATM) signaling pathway. [9] This leads to the formation of telomere dysfunction-induced foci (TIFs), where DNA damage response proteins co-localize with telomeres. The stabilization of G-quadruplexes by **360A** is thought to interfere with DNA replication and telomere maintenance, leading to telomere aberrations such as sister telomere fusions and telomere loss.[9] This ATM-dependent signaling cascade ultimately contributes to cell cycle arrest and apoptosis in cancer cells.









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